2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one
Descripción
2-Phenyl-2,8-diaza-spiro[4.5]decan-1-one is a nitrogen-containing spirocyclic compound with a phenyl substituent at the 2-position of the spiro framework. Its core structure, 2,8-diazaspiro[4.5]decan-1-one, has a molecular formula of C₈H₁₄N₂O (average mass: 154.213 g/mol) and features two nitrogen atoms in a bicyclic system . The addition of the phenyl group enhances its pharmacological relevance, particularly as a glycine transporter-1 (GlyT-1) inhibitor. GlyT-1 inhibitors are investigated for treating schizophrenia by modulating glutamatergic neurotransmission .
Key attributes of 2-phenyl-2,8-diaza-spiro[4.5]decan-1-one include:
- Selectivity: High selectivity for GlyT-1 over μ-opioid and nociceptin/orphanin FQ peptide (NOP) receptors, minimizing off-target effects .
- Pharmacokinetics: Improved metabolic stability compared to earlier triazaspiropiperidine-based inhibitors, attributed to reduced basicity of the piperidine nitrogen .
- Structural Rigidity: The spirocyclic framework enforces conformational constraints, enhancing target binding .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-phenyl-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C14H18N2O/c17-13-14(6-9-15-10-7-14)8-11-16(13)12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
Clave InChI |
HIACYYOFSSWMQV-UHFFFAOYSA-N |
SMILES |
C1CNCCC12CCN(C2=O)C3=CC=CC=C3 |
SMILES canónico |
C1CNCCC12CCN(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
2.1. 4-Substituted-8-(2-Phenyl-Cyclohexyl)-2,8-Diaza-Spiro[4.5]decan-1-one
- Structural Features : Incorporates a cyclohexyl group at the 8-position and substitutions (e.g., hydroxy, methyl) at the 4-position .
- Target Activity : GlyT-1 inhibitor with enhanced selectivity and pharmacokinetic profiles.
- Key Differences :
- Data: Selectivity: >100-fold selectivity over μ-opioid and NOP receptors . Metabolic Stability: 2–3× higher half-life in rodent models compared to non-cyclohexyl analogs .
2.2. 8-[3-(3-Amino-1H-Indazol-6-yl)-5-Chloro-Pyridin-4-yl]-2,8-Diaza-Spiro[4.5]decan-1-one
- Structural Features : Pyridine ring substituted with chloro and indazolyl groups at the 3- and 5-positions .
- Target Activity : Inhibitor of cyclin-dependent kinase 8 (CDK8), implicated in colorectal cancer .
- Key Differences :
- The pyridine substituents enable π-π stacking and hydrophobic interactions with CDK8’s ATP-binding pocket.
- Lack of GlyT-1 activity highlights scaffold versatility for diverse targets.
- Data :
2.3. 2,6-Diaza-Spiro[4.5]decan-1-one Derivatives
- Structural Features : Nitrogen atoms at 2- and 6-positions (vs. 2,8 in the parent compound) with substituents like 4-methylene-2-phenyl .
- Key Differences: Altered nitrogen positions may affect hydrogen-bonding patterns and solubility.
2.4. N-Benzyl-7-Aza-Spiro[4.5]decan-1-one
- Structural Features : 7-aza configuration with a benzyl group at the nitrogen .
- Target Activity : Intermediate in GABA analog synthesis.
- Key Differences :
Comparative Data Table
Key Findings and Implications
- Scaffold Versatility : The spiro[4.5]decan-1-one core supports diverse substitutions for targeting GlyT-1, CDK8, and other proteins.
- Selectivity Drivers :
- ADMET Considerations : Reducing basicity at the piperidine nitrogen minimizes hERG channel liability, a critical safety factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
